molecular formula C9H5F3O4 B6225790 3-formyl-4-(trifluoromethoxy)benzoic acid CAS No. 2168687-61-2

3-formyl-4-(trifluoromethoxy)benzoic acid

Cat. No. B6225790
CAS RN: 2168687-61-2
M. Wt: 234.1
InChI Key:
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Description

3-Formyl-4-(trifluoromethoxy)benzoic acid (3F-4TMB) is a carboxylic acid that has been studied extensively for its various biochemical and physiological effects. It is a compound of the trifluoromethyl group attached to a benzoic acid backbone, and is known for its unique properties that make it useful for scientific research and experimentation.

Mechanism of Action

The mechanism of action of 3-formyl-4-(trifluoromethoxy)benzoic acid is not fully understood. However, it is believed that the compound binds to certain enzymes in the body, thereby inhibiting their activity. Additionally, 3-formyl-4-(trifluoromethoxy)benzoic acid has been found to interact with certain receptors in the body, leading to changes in the activity of those receptors. Finally, 3-formyl-4-(trifluoromethoxy)benzoic acid has been found to interact with certain proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-formyl-4-(trifluoromethoxy)benzoic acid are not fully understood. However, studies have shown that the compound has a variety of effects on the body, including the inhibition of enzymes, the modulation of receptor activity, and the alteration of protein structure and function. Additionally, 3-formyl-4-(trifluoromethoxy)benzoic acid has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-formyl-4-(trifluoromethoxy)benzoic acid has a number of advantages for laboratory experiments. For example, it is relatively easy to synthesize, and it is stable over a wide range of temperatures and pH levels. Additionally, it is non-toxic and has low volatility, making it safe to use in laboratory experiments. On the other hand, 3-formyl-4-(trifluoromethoxy)benzoic acid has some limitations for laboratory experiments. For example, it is not water-soluble and has a low solubility in organic solvents. Additionally, it is not very reactive and has a low reactivity with other compounds.

Future Directions

There are a number of potential future directions for 3-formyl-4-(trifluoromethoxy)benzoic acid. For example, further research could be conducted to investigate the effects of 3-formyl-4-(trifluoromethoxy)benzoic acid on other biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of 3-formyl-4-(trifluoromethoxy)benzoic acid, such as in the treatment of cancer or other diseases. Finally, further research could be conducted to investigate the potential industrial applications of 3-formyl-4-(trifluoromethoxy)benzoic acid, such as in the synthesis of other compounds or in the manufacture of pharmaceuticals.

Synthesis Methods

3-formyl-4-(trifluoromethoxy)benzoic acid can be synthesized through a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Grignard reaction. The Williamson ether synthesis involves the reaction of an alcohol with a halogenated compound to form an ether, while the Mitsunobu reaction requires the reaction of an alcohol with an acid or an ester. The Grignard reaction involves the reaction of an organomagnesium compound with an organic halide. Each of these methods has its own advantages and limitations, and can be used to synthesize 3-formyl-4-(trifluoromethoxy)benzoic acid in a variety of ways.

Scientific Research Applications

3-formyl-4-(trifluoromethoxy)benzoic acid has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as an inhibitor of enzymes, and as a substrate for biochemical reactions. It has also been used as a reagent for the synthesis of other compounds, and as a probe for the study of the structure and function of proteins. Furthermore, 3-formyl-4-(trifluoromethoxy)benzoic acid has been used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of various drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-formyl-4-(trifluoromethoxy)benzoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the introduction of a new functional group, and the oxidation of an aldehyde to a carboxylic acid.", "Starting Materials": [ "3-hydroxy-4-(trifluoromethoxy)benzoic acid", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Sodium hydroxide", "Chloroform", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 3-hydroxy-4-(trifluoromethoxy)benzoic acid with acetic anhydride and sodium acetate in chloroform to form 3-acetoxy-4-(trifluoromethoxy)benzoic acid.", "Step 2: Reduction of the carbonyl group in 3-acetoxy-4-(trifluoromethoxy)benzoic acid to an alcohol using sodium borohydride in methanol.", "Step 3: Oxidation of the alcohol to an aldehyde using sodium chlorite in acetic acid.", "Step 4: Deprotection of the acetoxy group by reacting the aldehyde with sodium hydroxide in water to form 3-formyl-4-(trifluoromethoxy)benzoic acid.", "Step 5: Purification of the final product by recrystallization from methanol and drying under vacuum." ] }

CAS RN

2168687-61-2

Product Name

3-formyl-4-(trifluoromethoxy)benzoic acid

Molecular Formula

C9H5F3O4

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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